molecular formula C7H3F5 B046236 2,6-Difluorobenzotrifluoride CAS No. 64248-60-8

2,6-Difluorobenzotrifluoride

Cat. No. B046236
CAS RN: 64248-60-8
M. Wt: 182.09 g/mol
InChI Key: NKKFHDNJRMWBFS-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 2,6-Difluorobenzotrifluoride and related compounds involves a range of reactions highlighting the versatility of fluorine chemistry. One approach for synthesizing related aromatic compounds involves reacting organolithium intermediates with acid derivatives in low temperatures, demonstrating the strategic use of fluorine atoms for nucleophilic aromatic substitution reactions to produce high-molecular-weight polymers for applications such as proton-exchange membranes in fuel cells (Jutemar, Takamuku, & Jannasch, 2010). Another synthesis method involves the conversion of 2,6-dichlorobenzonitrile to 2,6-Difluorobenzamide and 2,6-difluorobenzoic acid via hydrolysis, showcasing the reactivity and potential for further functionalization of the difluorobenzene core (Zhao Ying-jun, 2011).

Molecular Structure Analysis The molecular structure of compounds related to 2,6-Difluorobenzotrifluoride, such as 2,6-difluorobenzenamine, has been investigated using techniques like gas-phase electron diffraction. These studies reveal significant angular ring deformation influenced by fluorine substituents, indicating the impact of fluorination on the molecular geometry of aromatic compounds (Csákvárí & Hargittai, 1992).

Chemical Reactions and Properties The chemical reactivity of fluorinated aromatic compounds includes their participation in polymerization and the formation of complex structures with unique properties. For instance, fluorinated conjugated polymers have been synthesized for applications in optoelectronic devices, demonstrating the role of fluorine in adjusting molecular properties such as band gaps and molecular orbital levels (Sun et al., 2018).

Physical Properties Analysis The physical properties of 2,6-Difluorobenzotrifluoride-related compounds, such as their crystalline state fluorescence lifetimes, vary significantly based on molecular structure and intermolecular interactions. Research on dibenzoylmethanatoboron difluoride and its derivatives highlights the influence of molecular alignment and overlap on emission properties, demonstrating the intricate relationship between structure and photophysical behavior (Tanaka et al., 2013).

Chemical Properties Analysis The introduction of fluorine atoms into aromatic compounds significantly alters their chemical properties, including reactivity and interaction potential. Studies on compounds like 2,6-difluorobenzamide emphasize the role of fluorination in enhancing product yield, quality, and environmental compatibility (Li Xiu-lian, 2009).

Scientific Research Applications

  • Polymer Synthesis

    The reactivity of 2,6-difluorobenzotrifluoride was demonstrated in the successful synthesis of 2,6-difluoro-2'-sulfobenzophenone, which is effective in producing sulfonated high-molecular weight aromatic polymers. These polymers are useful for fuel cell proton-exchange membranes (Persson Jutemar, Takamuku, & Jannasch, 2010).

  • Sensing Technology

    When combined with poly(lactic acid), difluoroboron dibenzoylmethane creates a sensitive single-component oxygen sensor with enhanced fluorescence and temperature-sensitive delayed fluorescence (Zhang, Chen, Payne, Kooi, Demas, & Fraser, 2007).

  • Chemical Catalysis

    Gold bifluorides can effectively catalyze the hydrofluorination of alkynes, leading to the production of fluorinated stilbene analogues and fluorovinyl thioethers with high stereo- and regioselectivity (Nahra, Patrick, Bello, Brill, Obled, Cordes, Slawin, O'Hagan, & Nolan, 2014).

  • Nuclear Industry Applications

    Dioxygen difluoride, a derivative of 2,6-Difluorobenzotrifluoride, enables low-temperature synthesis of plutonium hexafluoride, which could be beneficial in the nuclear industry (Malm, Eller, & Asprey, 1984).

  • Soil and Agricultural Research

    Fluorobenzoate tracers like 2,6-DFBA have been evaluated for their transport properties in soils, showing similar characteristics to Bromine in neutral pH, high organic soils (Jaynes, 1994).

  • Synthesis of Derivatives

    The synthesis and hydrolysis of 2,6-difluorobenzoicnitrile, which can be converted to 2,6-difluorobenzamide and 2,6-difluorobenzoic acid, has been explored, demonstrating high yields and easy hydrolysis (Zhao Ying-jun, 2011).

Safety And Hazards

2,6-Difluorobenzotrifluoride is advised to be used only for R&D and not for medicinal, household, or other uses . It is recommended to avoid breathing its mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

1,3-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKFHDNJRMWBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575750
Record name 1,3-Difluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorobenzotrifluoride

CAS RN

64248-60-8
Record name 1,3-Difluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64248-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
IN Kolesnikova, OV Dorofeeva, NM Karasev… - Journal of Molecular …, 2014 - Elsevier
The molecular structure of 1,3,5-tris(trifluoromethyl)benzene (1,3,5-TTFB) was studied by gas-phase electron diffraction (GED) and quantum chemical calculations (B3LYP method with 6…
Number of citations: 4 www.sciencedirect.com
PC Chen, CW Wu - The Journal of Physical Chemistry, 1995 - ACS Publications
Geometries of toluene and eight of its heavy atom derivatives (3-fluorotoluene, 3-chlorotoluene, 2, 6-difluorotoluene, 2, 6-dichlorotoluene, benzotrifluoride, benzotrichloride, 2, 6-…
Number of citations: 18 pubs.acs.org
HS Gutowsky, VD Mochel - The Journal of Chemical Physics, 1963 - pubs.aip.org
The NMR spectra of several 2‐F, 6‐X‐benzotrifluorides yield values for J FF between the 2‐fluorine and the fluorines in the CF 3 group of 13 to 34 cps, depending upon the 6‐substituent…
Number of citations: 23 pubs.aip.org
T Schaefer, GH Penner - Journal of Molecular Structure: THEOCHEM, 1986 - Elsevier
STO 3G MO computations with geometry optimization of six-fold internal rotational barriers in toluene derivatives, 2,6-diX-C 6 H 4 CR 3 (X = H, F, R = H, F, Cl, CH 3 and X = Cl, R = H, F), …
Number of citations: 11 www.sciencedirect.com
D Molyneux - 2014 - theses.ncl.ac.uk
The search for fast, safe and selective fluorination protocols has been the focus of much research in recent years as a result of the unique biological and functional properties afforded …
Number of citations: 3 theses.ncl.ac.uk
TW Rees - 2017 - etheses.bham.ac.uk
Cyclometalates have been the focus of much attention in recent years and have applications ranging from photovoltaics to cancer therapies. Many heteroleptic terdentate complexes are …
Number of citations: 1 etheses.bham.ac.uk
M Tao, LY Zeng, W Li, G Pu, J Jia… - Advanced Synthesis …, 2023 - Wiley Online Library
We describe a decarboxylative coupling reaction of N-hydroxyphthalimide esters with bromopolyfluorobenzene enabled by the synergetic action of Hantzsch ester, photo-redox catalyst …
Number of citations: 2 onlinelibrary.wiley.com

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